acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid
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Overview
Description
Acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid is a complex organic compound that features a combination of acetic acid and a substituted propanoic acid. This compound is characterized by the presence of isotopic labels, including nitrogen-15 and carbon-13, which are often used in scientific research to trace molecular pathways and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid typically involves multiple steps, starting from simpler precursor molecules. The process may include:
Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of isotopic labels: Nitrogen-15 and carbon-13 can be incorporated using labeled precursors during the synthesis.
Coupling reactions: The benzodioxole ring can be coupled with other intermediates to form the final product.
Industrial Production Methods
Industrial production of such complex compounds is often limited due to the high cost and complexity of incorporating isotopic labels. small-scale synthesis for research purposes can be achieved using specialized equipment and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions may target the azanyl group or the benzodioxole ring.
Substitution: Substitution reactions can occur at various positions on the benzodioxole ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid is valuable in various fields of scientific research:
Chemistry: Used as a tracer in reaction mechanisms and pathways.
Biology: Helps in studying metabolic processes and enzyme interactions.
Industry: May be used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isotopic labels allow researchers to track the compound’s movement and transformation within biological systems, providing insights into its effects and pathways.
Comparison with Similar Compounds
Similar Compounds
Acetic acid; (2S,3S)-2-azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid: Similar structure but without isotopic labels.
Acetic acid; (2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxypropanoic acid: Similar structure with only nitrogen-15 label.
Uniqueness
The unique aspect of acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid lies in its isotopic labels, which make it particularly useful for tracing and studying complex biochemical processes.
Properties
Molecular Formula |
C12H15NO7 |
---|---|
Molecular Weight |
288.23 g/mol |
IUPAC Name |
acetic acid;(2S,3S)-2-(15N)azanyl-3-(1,3-benzodioxol-5-yl)-3-hydroxy(1,2-13C2)propanoic acid |
InChI |
InChI=1S/C10H11NO5.C2H4O2/c11-8(10(13)14)9(12)5-1-2-6-7(3-5)16-4-15-6;1-2(3)4/h1-3,8-9,12H,4,11H2,(H,13,14);1H3,(H,3,4)/t8-,9-;/m0./s1/i8+1,10+1,11+1; |
InChI Key |
MLMBILXCWROGFT-UXOBBXRKSA-N |
Isomeric SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)[C@@H]([13C@@H]([13C](=O)O)[15NH2])O |
Canonical SMILES |
CC(=O)O.C1OC2=C(O1)C=C(C=C2)C(C(C(=O)O)N)O |
Origin of Product |
United States |
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